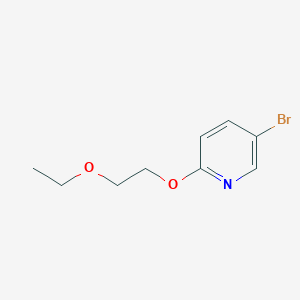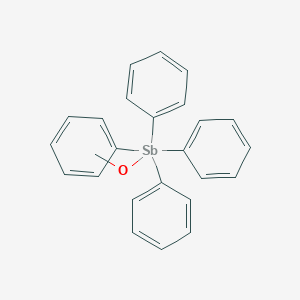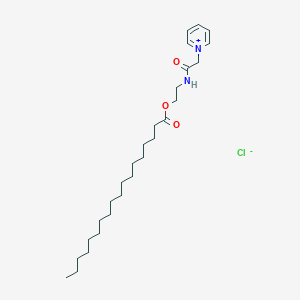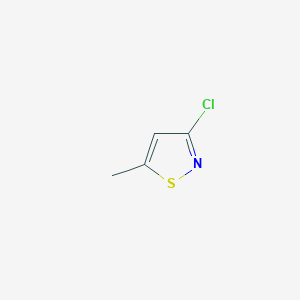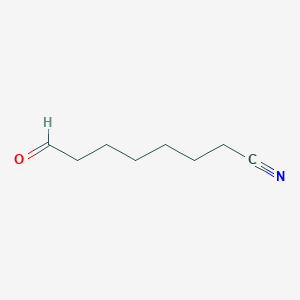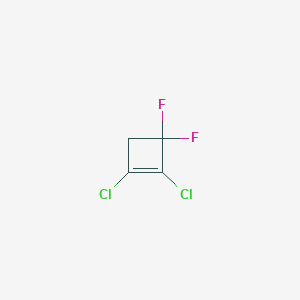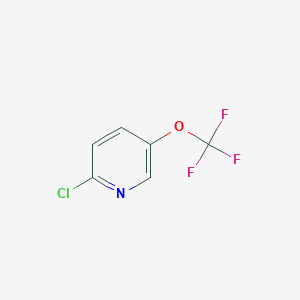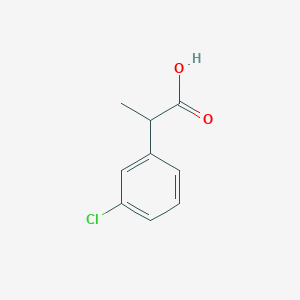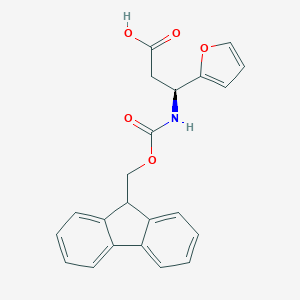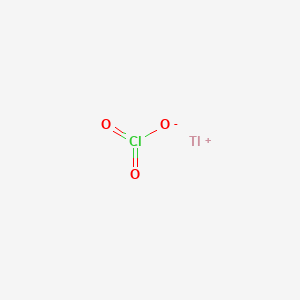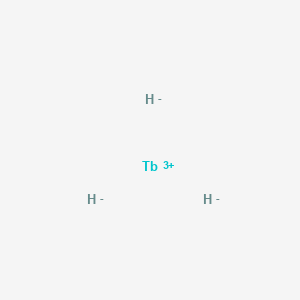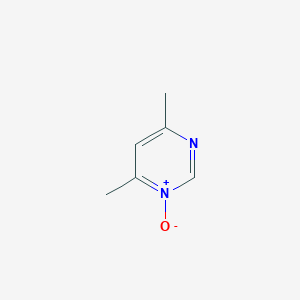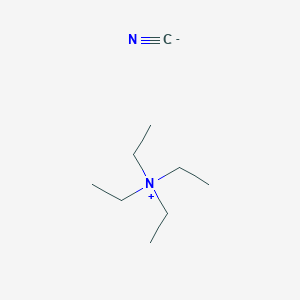
Uracil-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uracil-5-carboxylate is a chemical compound that belongs to the family of pyrimidine nucleobases. It is an important intermediate in the biosynthesis of pyrimidine nucleotides and has been extensively studied due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Enzymatic Conversion
The enzymatic conversion of uracil-5-carboxylate is a significant area of research. A study demonstrated the enzymatic decarboxylation of uracil 5-carboxylate, showing its conversion to uracil and carbon dioxide by an enzyme preparation from Neurospora crassa (Palmatier, McCroskey, & Abbott, 1970).
Hydrogen Bonding and Complex Formation
Research on uracil-5-carboxylate includes studies on hydrogen bonding and formation of complexes with metals. A study investigated the reaction of uracil-5-carboxylate with alkali metals, forming various polymeric coordination compounds and displaying diverse hydrogen bonding networks (Nichol & Clegg, 2006).
Biological Activity of Derivatives
The synthesis and biological activity of uracil derivatives have been extensively studied, with uracil considered a privileged structure in drug discovery. Uracil analogues exhibit a wide range of biological activities, including antiviral and anti-tumor properties. Research has focused on modifying uracil structure to improve pharmacological properties (Pałasz & Cież, 2015).
Crystal Structure and Biomedical Applications
Uracil derivatives, like the title compound C5H4N2O4·H2O, have been studied for their crystal structure and potential biomedical applications. The crystal structure consists of molecules held together by extensive intermolecular hydrogen bonding, resulting in a layered sheet structure (Law, Szeto, & Wong, 2004).
Synthesis and Reactivity of Derivatives
Research on uracil-5-carboxylate also includes the synthesis and reactivity of its derivatives. Studies have examined the fragmentation and reactivity of deprotonated uracil-5-carboxylic acid and its anionic fragments to elucidate novel reagents of uracil formation and characterize the reactivity of uracil's anionic derivatives (Cole, Wang, Snow, & Bierbaum, 2014).
Propiedades
Número CAS |
13345-19-2 |
|---|---|
Nombre del producto |
Uracil-5-carboxylate |
Fórmula molecular |
C5H3N2O4- |
Peso molecular |
155.09 g/mol |
Nombre IUPAC |
2,4-dioxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C5H4N2O4/c8-3-2(4(9)10)1-6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/p-1 |
Clave InChI |
ZXYAAVBXHKCJJB-UHFFFAOYSA-M |
SMILES |
C1=C(C(=O)NC(=O)N1)C(=O)[O-] |
SMILES canónico |
C1=C(C(=O)NC(=O)N1)C(=O)[O-] |
Sinónimos |
5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-, ion(1-) (9CI) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



